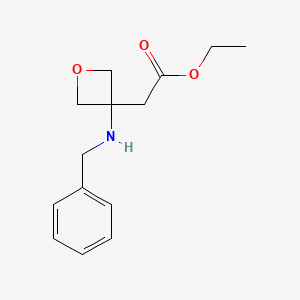
Fmoc-N-Me-D-Cys(Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Methyl-D-Cysteine(Trityl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection and coupling reactions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function, while the trityl group (Trt) protects the thiol group of cysteine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of N-Methyl-D-Cysteine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Trityl Protection: The thiol group of the cysteine is protected by reacting with trityl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: The industrial production of Fmoc-N-Methyl-D-Cysteine(Trityl)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: The compound is synthesized on a solid support, which allows for easy purification and handling.
Automated Synthesis: Automated synthesizers are used to add the Fmoc and Trityl protecting groups sequentially, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trityl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Trityl Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Major Products Formed:
Deprotected Amino Acid: Removal of the Fmoc and Trityl groups yields N-Methyl-D-Cysteine.
Peptide Products: Coupling reactions yield peptides with N-Methyl-D-Cysteine incorporated at specific positions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used in the synthesis of peptides and proteins, particularly those requiring selective protection of functional groups.
Bioconjugation: Employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins with specific functional properties.
Enzyme Studies: Used to study the role of cysteine residues in enzyme activity and regulation.
Medicine:
Drug Development: Investigated for its potential in developing peptide-based therapeutics.
Diagnostics: Used in the development of diagnostic assays involving peptides.
Industry:
Biotechnology: Applied in the production of synthetic peptides for research and commercial purposes.
Pharmaceuticals: Used in the synthesis of peptide drugs and other bioactive compounds.
Wirkmechanismus
Molecular Targets and Pathways:
Thiol Group Reactivity: The thiol group of cysteine can form disulfide bonds, which are crucial for protein folding and stability.
Peptide Bond Formation: The compound participates in peptide bond formation during peptide synthesis, contributing to the structure and function of the resulting peptides.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Cysteine(Trityl)-OH: Similar in structure but lacks the N-methyl group.
Boc-Cysteine(Trityl)-OH: Uses a different protecting group (Boc) for the amino function.
Fmoc-N-Methyl-L-Cysteine(Trityl)-OH: The L-isomer of the compound.
Uniqueness:
N-Methyl Group: The presence of the N-methyl group in Fmoc-N-Methyl-D-Cysteine(Trityl)-OH provides unique steric and electronic properties, which can influence the reactivity and selectivity in peptide synthesis.
D-Isomer: The D-isomer offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain applications, such as the synthesis of peptides with specific conformations or biological activities.
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
![7-dichloro-1H-benzo[d]iMidazol-6-aMine](/img/structure/B594626.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)
![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)


![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)




